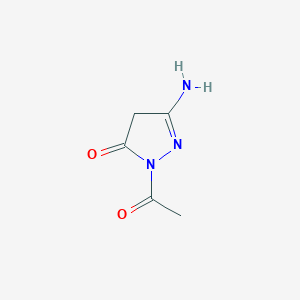

2-acetyl-5-amino-4H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetyl-5-amino-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-amino-4H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of catalysts and controlled temperatures, are crucial to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-5-amino-4H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the acetyl group or the pyrazole ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a broad spectrum of pharmacological activities, making it a valuable scaffold in drug development. Key applications include:

Antimicrobial Activity

Research has demonstrated that pyrazoline derivatives, including 2-acetyl-5-amino-4H-pyrazol-3-one, possess notable antimicrobial properties. Studies have shown efficacy against various bacterial strains, fungi, and protozoa. For example, derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoline derivatives has been extensively studied. Compounds derived from this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth .

Agricultural Applications

In agricultural chemistry, this compound is being explored for its potential as a pesticide and herbicide due to its biological activity against plant pathogens and pests.

Pesticidal Activity

Studies suggest that derivatives can act as effective insecticides against common agricultural pests. The mode of action typically involves neurotoxic effects on insects, leading to paralysis and death .

Material Science Applications

The compound is also being investigated for its utility in materials science, particularly in the synthesis of novel polymers and nanocomposites.

Polymer Synthesis

Research indicates that pyrazoline derivatives can be used as monomers in the production of polymers with enhanced thermal stability and mechanical properties .

Case Studies

Wirkmechanismus

The mechanism of action of 2-acetyl-5-amino-4H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Acetyl-5-amino-4H-pyrazol-4-one: Similar in structure but with different substitution patterns.

5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct functional groups.

4-Amino-3,5-dimethyl-1H-pyrazole: A pyrazole compound with methyl groups instead of acetyl.

Uniqueness

2-Acetyl-5-amino-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide versatile sites for further chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

2-acetyl-5-amino-4H-pyrazol-3-one (CAS No. 129027-73-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic effects, particularly in the fields of antimicrobial, anti-inflammatory, anticancer, and neuroprotective applications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which are crucial for cellular signaling pathways. For instance, it interacts with acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.

Biochemical Pathways

This compound influences several biochemical pathways, including those related to oxidative stress response and inflammation. It activates the Nrf2 signaling pathway, which plays a significant role in cellular defense mechanisms against oxidative damage. Additionally, its involvement in metabolic pathways through cytochrome P450 enzymes suggests potential for biotransformation and detoxification processes.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have revealed its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens indicate that this compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various assays. It has shown the ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses. This suggests its potential application in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The results indicate that this compound induces apoptosis and inhibits cell proliferation, demonstrating promise as an anticancer agent .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. It has been shown to enhance cognitive function in animal models and reduce oxidative stress-related neuronal damage. These effects are likely mediated through its antioxidant activity and modulation of neurotransmitter levels .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various pyrazole derivatives demonstrated that this compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These results position it as a promising candidate for further development in antibiotic therapies .

- Anticancer Research : In a cell viability assay involving A549 lung cancer cells, treatment with 50 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer effects .

Eigenschaften

IUPAC Name |

2-acetyl-5-amino-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)8-5(10)2-4(6)7-8/h2H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNZNJWEIQZUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.